molecular formula C20H20BrN3O7S B2836752 N-[(3-溴苯氧唑烷-2-基)甲基]-N''-哌罗基-氧化酰胺 CAS No. 868980-98-7

N-[(3-溴苯氧唑烷-2-基)甲基]-N''-哌罗基-氧化酰胺

货号 B2836752
CAS 编号: 868980-98-7
分子量: 526.36
InChI 键: DLMSNKSTEDEQRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

科学研究应用

恶唑烷酮类抗菌剂

恶唑烷酮类,包括 U-100592 和 U-100766 等类似物,已被确认为针对多种临床上重要的人类病原体有效的新型抗菌剂。这些化合物对耐甲氧西林和敏感甲氧西林金黄色葡萄球菌、肠球菌属、肺炎链球菌和结核分枝杆菌等具有有前景的体外抗菌活性。它们独特的的作用机制涉及抑制细菌蛋白质合成,并且显示出诱导细菌耐药性的频率较低(Zurenko 等,1996)

作用机制和构效关系

恶唑烷酮类,包括利奈唑胺,抑制细菌中蛋白质合成的起始。这种抑制通过阻止蛋白质合成所需的起始复合物的形成而发生(Swaney 等,1998)。对恶唑烷酮核心的结构修饰,例如哌嗪和吡啶衍生物的引入,已显示出增强这些化合物的抗菌性能,表明结构活性关系在开发有效的抗菌剂中的重要性(Tucker 等,1998)

恶唑烷酮衍生物的抗菌活性

新型恶唑烷酮衍生物已被合成并对其抗菌活性进行了评估。这些研究导致了针对耐药革兰氏阳性病原体具有有效活性的化合物的发展,展示了恶唑烷酮可以针对增强的抗菌功效进行定制的潜力(Phillips 等,2009)

安全和危害

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

属性

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSNKSTEDEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。